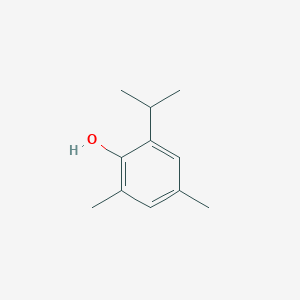
Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) is an organic compound belonging to the phenol family. It is characterized by the presence of an isopropyl group and two methyl groups attached to a phenolic ring. This compound is known for its antimicrobial properties and is used in various applications, including as an antiseptic and disinfectant.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the pure compound .
化学反応の分析
Types of Reactions: Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Phenolic alcohols.
Substitution: Halogenated and nitrated phenols.
科学的研究の応用
Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Studied for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: Utilized in the formulation of antiseptic solutions and preservatives.
作用機序
The antimicrobial activity of Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) is primarily due to its ability to disrupt microbial cell membranes. The phenolic hydroxyl group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This results in cell lysis and death. Additionally, the compound can interfere with enzyme activity and protein synthesis within microbial cells .
類似化合物との比較
Thymol (2-Isopropyl-5-methylphenol): Similar structure but with one less methyl group.
Carvacrol (2-Methyl-5-isopropylphenol): Similar structure but with different positioning of the isopropyl and methyl groups.
Chloroxylenol (4-Chloro-3,5-dimethylphenol): Contains a chlorine atom instead of an isopropyl group.
Uniqueness: Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) is unique due to its specific substitution pattern on the phenolic ring, which imparts distinct antimicrobial properties. Its structure allows for effective interaction with microbial cell membranes, making it a potent antiseptic and disinfectant .
特性
CAS番号 |
143784-33-2 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
2,4-dimethyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-7(2)10-6-8(3)5-9(4)11(10)12/h5-7,12H,1-4H3 |
InChIキー |
OYVVLQHYLBQLEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)C)O)C |
正規SMILES |
CC1=CC(=C(C(=C1)C(C)C)O)C |
同義語 |
Phenol, 2,4-dimethyl-6-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















